Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

Catalog No.
S761535
CAS No.
131287-39-3
M.F
C33H37N3O13
M. Wt
683,67 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

CAS Number

131287-39-3

Product Name

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Molecular Formula

C33H37N3O13

Molecular Weight

683,67 g/mole

InChI

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1

InChI Key

QOACISSHGAAMLK-MJCYOTSPSA-N

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH;131287-39-3;SCHEMBL6044028;CTK8E7111;AKOS025294293;ZINC150377448;RT-012971;N-alpha-Fmoc-N-gamma-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-L-asparagine

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Building Block for Glycan Synthesis:

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a valuable building block in the chemical synthesis of glycans, particularly N-linked glycans. These complex carbohydrate structures are found on many glycoproteins and play crucial roles in various biological processes []. Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH serves as the initial glycosylation acceptor, providing a foundation for the stepwise attachment of sugar units to form defined glycan structures. This enables researchers to study the impact of specific glycan modifications on protein function and interactions [].

Applications in Glycobiology Research:

  • Understanding Glycan Function: By synthesizing glycans with controlled modifications using Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH, researchers can investigate the role of glycans in cell signaling, adhesion, and immune regulation [, ]. This approach allows for the identification of specific glycan features essential for protein-glycan interactions and biological activity.
  • Development of Therapeutic Drugs: The ability to synthesize complex glycans facilitates the development of novel therapeutic agents targeting glycan-dependent diseases. For instance, researchers can design drugs that mimic natural glycan ligands or disrupt glycan-protein interactions associated with pathological processes.
  • Vaccine Development: Glycans are essential components of many pathogens and play a role in host-pathogen interactions. Synthetic glycans derived from Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH can be used as vaccine candidates or diagnostic tools to target specific glycan epitopes on pathogens [].

Advantages of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH:

  • Site-Specific Glycosylation: The Fmoc protecting group ensures selective attachment of the glycan at the desired asparagine residue, facilitating the synthesis of homogenous glycan structures.
  • Orthogonal Reactivity: The Fmoc group can be readily cleaved under mild conditions, allowing for further manipulation of the glycan without affecting the glycosidic bond.
  • Commercially Available: Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is commercially available from various suppliers, making it a convenient starting material for glycan synthesis.

Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH, also known as N-α-(Fluorenylmethoxycarbonyl)-N-γ-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparagine, is a glyco amino acid derivative. It features a fluorenylmethoxycarbonyl (Fmoc) protective group on the amino group of L-asparagine and a β-D-glucosamine moiety that is tri-acetylated. The molecular formula for this compound is C₃₃H₃₇N₃O₁₃, with a molecular weight of approximately 683.67 g/mol. This compound is typically encountered as a white powder and is utilized in various biochemical applications due to its unique structural properties .

Typical of amino acids and glycosides:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield the free amino acid, allowing for further functionalization or incorporation into peptides.
  • Glycosylation: The hydroxyl groups of the glucosamine moiety can undergo glycosylation reactions with various electrophiles, enabling the synthesis of more complex glycopeptides or glycoproteins.
  • Acetylation and Deacetylation: The acetyl groups on the glucosamine can be modified to alter the solubility and reactivity of the compound, facilitating various synthetic pathways.

The biological activity of Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH primarily stems from its ability to mimic glycosylated peptides. Glycosylation plays a crucial role in protein folding, stability, and interactions with other biomolecules. Compounds like Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH are often studied for their potential roles in:

  • Cellular Signaling: Glycosylated proteins are involved in cell recognition and signaling pathways.
  • Therapeutic

The synthesis of Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH typically involves several key steps:

  • Protection of Functional Groups: Protecting groups such as Fmoc are introduced to safeguard the amino functionalities during subsequent reactions.
  • Glycosylation Reaction: The β-D-glucosamine moiety is introduced through a glycosylation reaction with an appropriate donor or acceptor.
  • Acetylation: The hydroxyl groups on the glucosamine are acetylated using acetic anhydride or acetyl chloride to yield the tri-acetylated product.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥95%).

Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH has several applications in biochemical research:

  • Peptide Synthesis: It serves as a building block for synthesizing glycopeptides, which are important in studying protein interactions and functions.
  • Drug Development: The compound can be used to create pharmacologically active glycopeptides that may enhance drug efficacy or specificity.
  • Bioconjugation Studies: It is valuable in studying glycan-protein interactions, which are pivotal in many biological processes.

Studies involving Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH often focus on its interactions with proteins and other biomolecules:

  • Binding Affinity: Research has shown that glycosylated peptides exhibit different binding affinities compared to their non-glycosylated counterparts, affecting their biological activity.
  • Receptor Interactions: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH, including:

Compound NameStructure FeaturesUnique Aspects
Fmoc-L-Thr(β-D-Glc(Ac)₄)-OHContains threonine instead of asparagineHigher degree of acetylation on glucosamine
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OHContains serine and galactoseDifferent sugar moiety affecting biological activity
Fmoc-L-Asn(α-D-Man(Ac)₄)-OHContains mannose instead of glucosamineDistinct sugar structure influencing receptor binding

The uniqueness of Fmoc-L-Asn(GlcNAc(Ac)₃-β)-OH lies in its specific combination of the asparagine backbone with a tri-acetylated glucosamine moiety, which provides distinct properties relevant to its function in biological systems and synthetic applications .

XLogP3

1

Dates

Modify: 2023-08-15

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